N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a cyano group, a furan ring, and a thiomorpholine moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide typically involves multi-step organic reactionsThe final step involves the formation of the oxalamide linkage under controlled conditions, often using oxalyl chloride and appropriate amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the cyano group results in primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The cyano group and the furan ring are particularly important for its binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide: A closely related compound with a similar structure but different positioning of the furan ring.
N1-(5-chloro-2-cyanophenyl)-N2-(2-(thiomorpholinoethyl)oxalamide): Lacks the furan ring, which may affect its chemical reactivity and biological activity.
Uniqueness
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is unique due to the presence of both the furan and thiomorpholine groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable subject for further research.
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a chlorinated cyanophenyl group, a furan ring, and a thiomorpholine moiety. Its molecular formula is C16H16ClN3O3S with a molecular weight of approximately 367.83 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, starting with the chlorination of suitable aromatic precursors followed by the formation of the oxalamide linkage through condensation reactions. Key reagents include oxalyl chloride and various amines under controlled conditions to yield the final product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The furan moiety is thought to enhance its ability to penetrate cell membranes, facilitating its cytotoxic effects.
The proposed mechanism involves binding to specific enzymes or receptors within target cells, altering their activity and leading to biological effects such as apoptosis in cancer cells or inhibition of microbial growth. The exact pathways are still under investigation but may include:
- Enzyme Inhibition : Binding to active sites on enzymes critical for cell proliferation.
- Receptor Modulation : Altering receptor activity involved in signaling pathways related to cell survival and growth.
Case Studies
- Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating potent antimicrobial properties.
- Cancer Cell Line Studies : In experiments with human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours, demonstrating its potential as an anticancer agent.
Comparative Analysis
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |
N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide | Moderate Anticancer | Apoptosis induction |
N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide | Antimicrobial | Cell wall synthesis disruption |
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c20-15-2-1-13(10-21)16(9-15)23-19(26)18(25)22-11-17(14-3-6-27-12-14)24-4-7-28-8-5-24/h1-3,6,9,12,17H,4-5,7-8,11H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEKIQAVSQDUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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